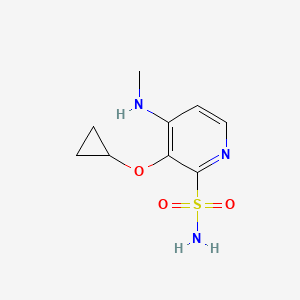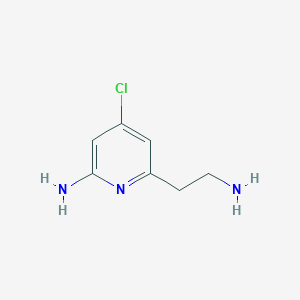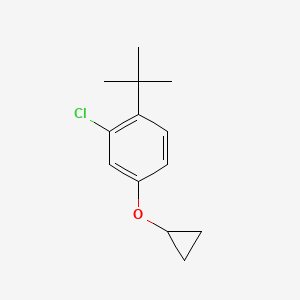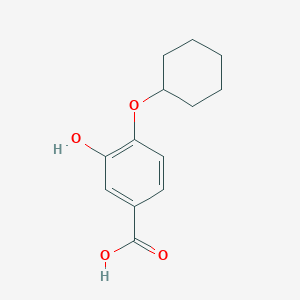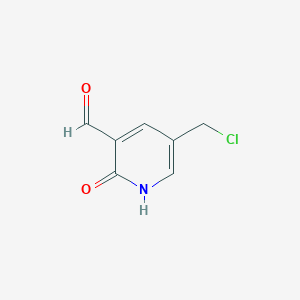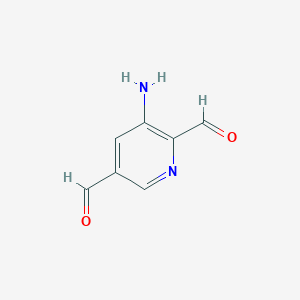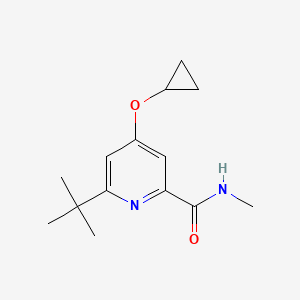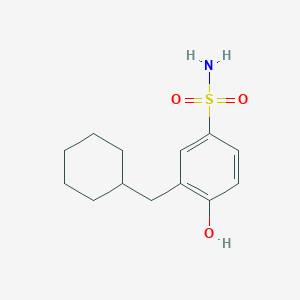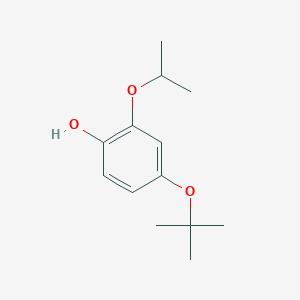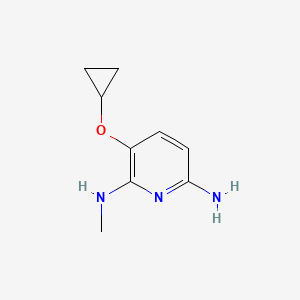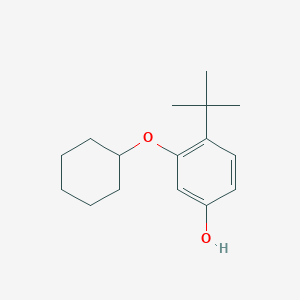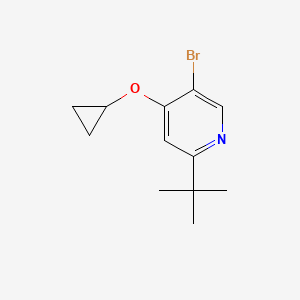
5-Bromo-2-tert-butyl-4-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-tert-butyl-4-cyclopropoxypyridine is a chemical compound with the molecular formula C12H16BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 2nd position, and a cyclopropoxy group at the 4th position on the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butyl-4-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-tert-butyl-4-cyclopropoxypyridine. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to enhance sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-tert-butyl-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-tert-butyl-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-tert-butyl-4-cyclopropoxypyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the tert-butyl group can influence its binding affinity and specificity. The cyclopropoxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-tert-butylpyridine: Similar structure but lacks the cyclopropoxy group.
5-Bromo-2-tert-butyl-4-methoxypyridine: Similar structure but has a methoxy group instead of a cyclopropoxy group.
5-Bromo-2-tert-butyl-4-ethoxypyridine: Similar structure but has an ethoxy group instead of a cyclopropoxy group.
Uniqueness
5-Bromo-2-tert-butyl-4-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the cyclopropoxy group plays a crucial role in the desired chemical or biological activity.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
5-bromo-2-tert-butyl-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)11-6-10(9(13)7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
UOBYPQRUNDUUOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(C(=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


